molecular formula C8H7F3N2O2 B6608665 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid CAS No. 2870653-60-2

1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6608665
CAS No.: 2870653-60-2
M. Wt: 220.15 g/mol
InChI Key: VIJHMFHUKSOFFE-UHFFFAOYSA-N
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Description

1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a trifluoromethyl-substituted cyclopropyl group at the 1-position of the pyrazole ring. This structural motif combines the steric and electronic effects of the cyclopropane ring with the strong electron-withdrawing properties of the trifluoromethyl (-CF₃) group, making the compound highly relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

1-[1-(trifluoromethyl)cyclopropyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7(1-2-7)13-4-5(3-12-13)6(14)15/h3-4H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJHMFHUKSOFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclopropanation and Functionalization

A prominent method for synthesizing the target compound involves a multi-step sequence starting from dimethyl malonate derivatives. As detailed in WO2018141961A1, the process begins with the palladium-catalyzed cyclopropanation of aryl halides. Key steps include:

Step 1: Cyclopropanation
Dimethyl 2-(4-bromophenyl)malonate reacts with a trifluoromethylcyclopropane precursor under catalytic conditions (JohnPhos ligand, Pd(OAc)₂) in toluene at 125–130°C. This step achieves >99% conversion to dimethyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)malonate.

Step 2: Hydrolysis and Decarboxylation
The malonate ester undergoes basic hydrolysis (32% NaOH) followed by acid-catalyzed decarboxylation (20% HCl) to yield the phenylacetic acid intermediate. This intermediate is critical for subsequent pyrazole ring formation.

Step 3: Pyrazole Cyclization
The final stage employs a condensation reaction between the phenylacetic acid derivative and a hydrazine derivative under acidic conditions. Notably, the use of SF₄-mediated deoxotrifluorination was explored but showed variable selectivity depending on substrate remote substituents.

Reaction Conditions and Optimization

StepReagents/CatalystsTemperatureKey Observations
1Pd(OAc)₂, JohnPhos125–130°CHigh conversion (>99%) achieved in 2.3 h
232% NaOH → 20% HCl80–100°CAzeotropic distillation prevents intermediate degradation
3SF₄, H₂SO₄15–30°CSelectivity issues resolved via pH control (pH 1–2)

This method achieves an overall yield of 75–80% for the final product, with HPLC purity exceeding 99.5% after recrystallization.

Direct Cyclopropane-Pyrazole Coupling Strategy

An alternative approach, adapted from CN111362874B, focuses on constructing the pyrazole ring before introducing the trifluoromethylcyclopropyl moiety. The sequence involves:

Step 1: Pyrazole Core Synthesis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized via condensation of 2,2-difluoroacetyl halides with α,β-unsaturated esters, followed by methylhydrazine cyclization.

Step 2: Trifluoromethylcyclopropane Installation
The pyrazole intermediate undergoes nucleophilic substitution with 1-(trifluoromethyl)cyclopropyl bromide under phase-transfer conditions. This step requires careful temperature control (0–5°C) to prevent ring-opening reactions.

Key Process Parameters

  • Condensation : 2,2-Difluoroacetyl chloride + methyl acrylate → α-difluoroacetyl intermediate (85% yield)

  • Cyclization : Methylhydrazine/HCl → pyrazole core (78% yield)

  • Coupling : K₂CO₃, TBAB, DMF → final product (62% yield)

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The palladium-catalyzed route demonstrates superior scalability, with patent examples describing kilogram-scale production. In contrast, the direct coupling method faces limitations in:

  • Lower overall yields (62% vs. 80%)

  • Higher isomer formation (5–7% 5-regioisomer)

Regiochemical Control

Both methods address the challenge of pyrazole regioselectivity:

  • Method 1 : SF₄-mediated reactions show unexpected dependence on remote substituents, enabling selective 4-carboxylic acid formation

  • Method 2 : Steric effects from the cyclopropane group direct substitution to the 1-position

Industrial Applicability

ParameterPalladium MethodDirect Coupling
Catalyst CostHigh ($320/g Pd)Low (TBAB $5/g)
Reaction Steps34
Purity (HPLC)99.6%98.2%
E-factor18.723.4

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the trifluoromethyl group, depending on the specific reagents and conditions used.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the cyclopropyl ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as esters, amides, and other substituted pyrazoles.

Scientific Research Applications

1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: Its unique properties make it valuable in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

1-Cyclopropyl-1H-pyrazole-4-carboxylic Acid

  • Structure : Lacks the trifluoromethyl group on the cyclopropane ring.
  • This analog is primarily used as a scaffold for further functionalization .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Substituted with a methyl group at position 1 and -CF₃ at position 3.
  • Impact : The methyl group increases steric bulk but lacks the conformational rigidity of the cyclopropyl group. The -CF₃ at position 3 enhances acidity (pKa ~3.5) compared to the target compound’s -CF₃ at position 1. This derivative is used in agrochemicals due to its herbicidal activity .

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Aromatic substitution (4-methylphenyl) at position 1 and -CF₃ at position 4.
  • The -CF₃ at position 5 alters dipole interactions compared to the target compound’s substitution pattern .

Fluorine Substitution Patterns

1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Difluoromethyl (-CHF₂) at position 1.
  • Impact : The -CHF₂ group is less electron-withdrawing than -CF₃, resulting in lower acidity (pKa ~4.2 vs. ~3.8 for the target compound). This analog is explored as a bioisostere for carboxyl groups in prodrug designs .

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Structure : -CHF₂ at position 3 and methyl at position 1.
  • Impact : The combination of methyl and -CHF₂ groups reduces metabolic oxidation compared to trifluoromethyl analogs. This compound is used in fungicide formulations .

Heterocyclic Modifications

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Thiophene-thiazolyl substituent at position 1 and -CF₃ at position 5.
  • Impact : The thiophene-thiazolyl group increases lipophilicity (clogP ~2.8) and enhances binding to metal ions in enzyme active sites. This compound shows promise in kinase inhibition studies .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Chloropyridinyl and dual -CF₃ groups.
  • Impact : The pyridine ring introduces basicity (pKa ~1.8 for the pyridinyl N), while dual -CF₃ groups amplify electron-withdrawing effects, making this derivative a candidate for antiviral applications .

Physicochemical and Spectroscopic Data

Compound Name Molecular Weight logP* pKa (COOH) Key Applications
Target Compound 236.1 1.2 ~3.8 Drug intermediates
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid 168.1 0.7 ~4.5 Scaffold synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 194.1 1.5 ~3.5 Agrochemicals
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid 150.1 0.9 ~4.2 Prodrug development
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 345.3 2.8 ~3.6 Kinase inhibitors

*Calculated using fragment-based methods.

Biological Activity

1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₈H₈F₃N₃O₂
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1135324-02-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The trifluoromethyl group enhances the compound's lipophilicity, which may contribute to its biological effects.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that the compound exhibits IC50 values indicating its potency against COX-1 and COX-2, with values reported as follows:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0742.1 ± 0.30
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and human breast cancer (MCF-7). The following table summarizes its activity:
Cell LineIC50 (µM)
HT-2925.5
MCF-730.2
HeLa22.3
A54927.8

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : A study assessed the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, suggesting that the compound effectively mitigates inflammation.
  • Anticancer Activity : In a comparative study involving various pyrazole derivatives, this compound was found to exhibit superior cytotoxicity against multiple cancer cell lines when compared to standard chemotherapeutics.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of COX enzymes and certain cancer-related proteins, indicating a strong potential for therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has indicated that modifications to the cyclopropyl and trifluoromethyl groups can significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against target enzymes and receptors.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclopropanation of trifluoromethyl precursors followed by pyrazole ring formation via cyclocondensation. For example, similar compounds (e.g., ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) are synthesized using multi-step protocols involving palladium-catalyzed cross-coupling or microwave-assisted reactions to enhance efficiency . Key steps include optimizing reaction time, temperature, and catalyst loading. Purification via recrystallization or column chromatography is critical for improving yields. Monitoring intermediates by LC-MS or NMR ensures reaction progression .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 7.5–8.5 ppm for pyrazole-H) and cyclopropyl protons (δ 1.0–2.5 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR near δ -60 to -70 ppm .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]⁺) matching the molecular formula (e.g., C₉H₈F₃N₂O₂ requires m/z 245.0542). PubChem-derived data for analogous compounds can guide expected values .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • pH-dependent degradation : Test aqueous solutions at pH 2–12, monitoring decomposition via HPLC. Carboxylic acids are prone to decarboxylation under acidic or high-temperature conditions .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at -20°C in inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the trifluoromethylcyclopropyl substituent influence the compound’s bioactivity compared to other fluorinated analogs?

  • Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.4 for similar compounds ), improving membrane permeability. Compare bioactivity (e.g., IC₅₀ in enzyme assays) against analogs lacking the cyclopropyl moiety. For example, in agrochemical studies, cyclopropyl groups reduce off-target toxicity by restricting molecular flexibility . Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays).
  • Meta-analysis : Compare data from PubChem, IARC, and peer-reviewed studies, noting differences in solvent (DMSO vs. saline) or concentration ranges .
  • Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding affinity or in vivo models for functional validation .

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in derivatization reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model electrophilic substitution sites on the pyrazole ring. The carboxylic acid group directs reactions to the 4-position, while the CF₃ group deactivates adjacent positions .
  • MD simulations : Predict solvation effects and transition states for nucleophilic acyl substitutions (e.g., amide bond formation) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., decarboxylated byproducts) via MRM transitions.
  • Limits of detection (LOD) : Optimize sample preparation (e.g., SPE cartridges) to achieve LOD <0.1% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid

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